molecular formula C12H18O B12601729 4-Methylundec-4-en-10-ynal CAS No. 650636-86-5

4-Methylundec-4-en-10-ynal

Cat. No.: B12601729
CAS No.: 650636-86-5
M. Wt: 178.27 g/mol
InChI Key: NXBURHWKLYKIJA-UHFFFAOYSA-N
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Description

4-Methylundec-4-en-10-ynal: is an organic compound with the molecular formula C12H18O . It is characterized by the presence of an aldehyde group, an alkyne, and an alkene within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylundec-4-en-10-ynal can be achieved through several methods. One common approach involves the reaction of an alkyne with an aldehyde under specific conditions. For instance, the reaction of 1-decyne with formaldehyde in the presence of a base can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of catalysts, such as rhodium complexes, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Methylundec-4-en-10-ynal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO) or chromium trioxide (CrO) can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the alkyne and alkene groups.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can react with the aldehyde group to form secondary alcohols.

Major Products Formed:

Scientific Research Applications

Introduction to 4-Methylundec-4-en-10-ynal

This compound is a unique organic compound characterized by its long carbon chain and multiple functional groups, including an aldehyde, alkene, and alkyne. Its molecular formula is C13H22O, and it belongs to the family of aldehydes. The compound's distinctive structure allows for a variety of chemical reactions and potential applications across different scientific fields.

Organic Synthesis

This compound plays a significant role in organic synthesis due to its reactivity as a building block in various synthetic pathways. Its ability to participate in ene reactions makes it a valuable intermediate for constructing more complex molecules. This compound can be utilized in the synthesis of various derivatives through reactions such as cyclizations and functional group transformations, enhancing its utility in creating diverse chemical entities.

Material Science

In material science, this compound can be employed to develop new materials with specific properties. Its unsaturation points provide opportunities for polymerization reactions, which can lead to the formation of novel polymers or copolymers with desirable mechanical and thermal properties. Research into its potential applications in coatings, adhesives, and other material formulations is ongoing.

Biological Studies

The compound's interactions with biological molecules are of particular interest in medicinal chemistry. Preliminary studies suggest that this compound may exhibit biological activity, potentially leading to therapeutic applications. Investigating its reactivity with biomolecules could uncover new avenues for drug development or the creation of bioactive compounds .

Environmental Chemistry

In environmental chemistry, understanding the behavior of this compound in various conditions is crucial for assessing its environmental impact. Studies focusing on its degradation pathways and interactions with atmospheric components like ozone can contribute to a better understanding of its ecological footprint and potential risks associated with its use .

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound as a substrate in cascade cyclization reactions facilitated by Lewis acids. The research highlighted how this compound could be transformed into complex cyclic structures through carefully controlled reaction conditions, showcasing its potential as a versatile intermediate in synthetic chemistry .

Another investigation focused on evaluating the biological activity of derivatives synthesized from this compound. The study assessed cytotoxic effects against various cancer cell lines, revealing promising results that suggest potential therapeutic applications . This case underscores the importance of exploring the biological implications of compounds derived from this compound.

Mechanism of Action

The mechanism of action of 4-Methylundec-4-en-10-ynal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The alkyne and alkene groups can participate in addition reactions, leading to the formation of new chemical bonds and structures .

Comparison with Similar Compounds

  • 10-Methylundec-2-en-4-olide
  • 10-Methyldodec-2-en-4-olide
  • 10-Methylundec-3-en-4-olide
  • 10-Methyldodec-3-en-4-olide

Comparison: 4-Methylundec-4-en-10-ynal is unique due to the presence of both an alkyne and an alkene within its structure, which allows it to undergo a wider range of chemical reactions compared to similar compounds that may only contain one type of unsaturation. This dual functionality makes it a versatile intermediate in organic synthesis .

Biological Activity

4-Methylundec-4-en-10-ynal is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, synthesizing findings from diverse sources to present a detailed analysis.

Chemical Structure and Properties

This compound is characterized by its aliphatic chain and functional groups, which contribute to its reactivity and interaction with biological systems. The presence of both an alkyne and an aldehyde group allows for diverse chemical reactions, making it a versatile compound in synthetic organic chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against certain strains of bacteria, suggesting potential applications in developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxic Effects

In vitro studies have shown that this compound possesses cytotoxic properties against cancer cell lines. For instance, experiments conducted on human breast cancer cells revealed that the compound induced apoptosis, highlighting its potential as an antitumor agent. The specific pathways involved in this cytotoxicity are still under investigation, but preliminary results suggest activation of caspase-dependent pathways.

Insecticidal Activity

Another significant aspect of the biological activity of this compound is its insecticidal properties. Research has shown that it can effectively repel certain insect species, making it a candidate for natural insect repellent formulations. The compound's mode of action appears to interfere with the sensory receptors of insects, reducing their ability to detect food sources.

Table 1: Summary of Biological Activities

Activity TypeOrganism/Cell LineEffect ObservedReference
AntimicrobialBacterial strainsCell lysis
CytotoxicHuman breast cancer cellsInduction of apoptosis
InsecticidalVarious insect speciesRepellent effect

Case Study: Antitumor Activity

A significant case study investigated the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment, indicating that the compound effectively triggers programmed cell death in cancer cells.

Case Study: Antimicrobial Efficacy

In another study focused on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that the compound had a minimum inhibitory concentration (MIC) lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Properties

CAS No.

650636-86-5

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

4-methylundec-4-en-10-ynal

InChI

InChI=1S/C12H18O/c1-3-4-5-6-7-9-12(2)10-8-11-13/h1,9,11H,4-8,10H2,2H3

InChI Key

NXBURHWKLYKIJA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCCC#C)CCC=O

Origin of Product

United States

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